
VUF11418
Descripción general
Descripción
The compound “[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide” is a complex organic molecule. It appears to contain a bicyclic hept-2-ene structure, which is a type of hydrocarbon with a seven-membered ring that includes a double bond . The molecule also contains a quaternary ammonium moiety, which is a nitrogen atom bonded to four substituents and carries a positive charge .
Synthesis Analysis
The synthesis of similar compounds has been performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic hept-2-ene structure and a quaternary ammonium moiety . The 3D structure of similar compounds can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Función en la investigación del receptor de quimiocina CXCR3
VUF11418 es el primer agonista no peptidomimético reportado en el receptor de quimiocina acoplado a proteína G CXCR3 . Este receptor juega un papel central en la inflamación al mediar la migración de células T efectoras/de memoria en diversas enfermedades .
Aplicación en el control de la inflamación
Los agonistas sesgados del receptor de quimiocina CXCR3, incluido this compound, pueden controlar diferencialmente la quimiotaxis y la inflamación . Esto sugiere que this compound podría usarse como un tratamiento más específico para regular diferencialmente las respuestas fisiológicas, como la migración de células inmunitarias .
Uso potencial en el tratamiento de la hipersensibilidad de contacto alérgica (CHS)
En un modelo de ratón de hipersensibilidad de contacto alérgica (CHS) mediada por células T, la aplicación de un agonista sesgado de β-arrestina, como this compound, potenció la inflamación . Esto indica que this compound podría usarse para modular el reclutamiento de células T y potencialmente tratar afecciones como la CHS .
Función en la migración de células T
Se ha descubierto que this compound es el más eficiente para estimular la quimiotaxis en células T de ratón y humano . Esto sugiere que this compound podría usarse para controlar la migración de células T en varios contextos fisiológicos y patológicos .
Uso potencial en el tratamiento de la aterosclerosis, el cáncer y las enfermedades inflamatorias
Dado el papel del receptor de quimiocina CXCR3 en la aterosclerosis, el cáncer y las enfermedades inflamatorias, y la capacidad de this compound para actuar como un agonista en este receptor
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
VUF11418, also known as 1-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-N-((2’-iodobiphenyl-4-yl)methyl)-N,N-dimethylmethanaminium iodide or [(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide, primarily targets the CXCR3 receptor . The CXCR3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed on activated effector/memory T cells .
Mode of Action
This compound acts as an agonist to the CXCR3 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of this compound, it binds to the CXCR3 receptor, activating it .
Biochemical Pathways
The activation of the CXCR3 receptor by this compound leads to a series of biochemical reactions that result in the migration of activated T cells . This is a key process in the body’s immune response, as these T cells play a crucial role in fighting off infections and diseases .
Result of Action
The activation of the CXCR3 receptor by this compound leads to the migration of activated T cells . This can result in an increased concentration of these cells in certain tissues, initiating inflammatory responses . This suggests that this compound could potentially be used in the treatment of diseases where the migration of T cells plays a key role.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the CXCR3 receptor could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound.
Análisis Bioquímico
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly in the activation of the chemokine receptor CXCR3 . It interacts with this receptor, triggering a series of downstream signaling events. The nature of these interactions is complex and involves a variety of biomolecules, including enzymes and proteins .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CXCR3 receptor . This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor . It may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely influenced by its interaction with the CXCR3 receptor
Propiedades
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBTJDUAWBQGE-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



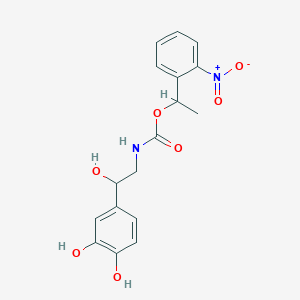
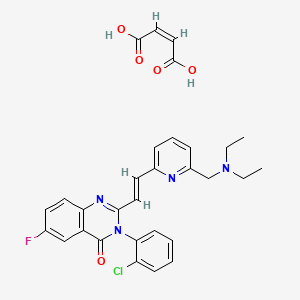


![N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B560350.png)
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
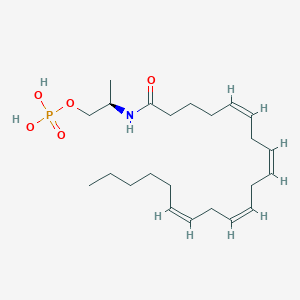
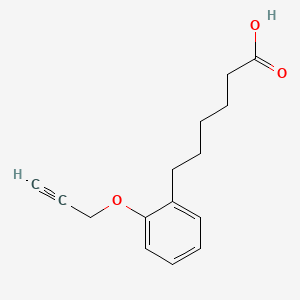
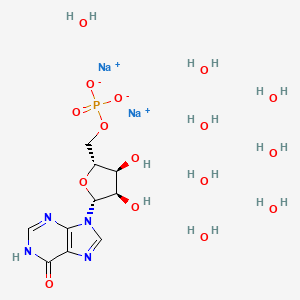
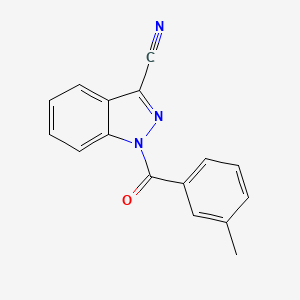
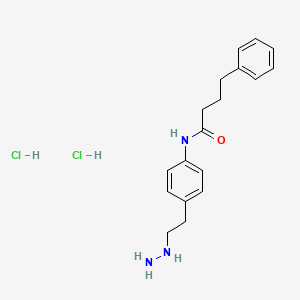
![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)